MFCD18314490 - 1261975-83-0

MFCD18314490

Catalog Number: EVT-6509553
CAS Number: 1261975-83-0
Molecular Formula: C15H10FNO3
Molecular Weight: 271.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MFCD18314490 is a chemical compound that is primarily recognized in the context of its potential applications in scientific research and development. This compound is cataloged in various databases, indicating its relevance in medicinal chemistry and related fields.

Source

MFCD18314490 can be sourced from chemical suppliers and databases that specialize in providing detailed information about chemical substances. It is often used in academic and industrial research settings.

Classification

This compound falls under the category of organic compounds, specifically within the realm of pharmaceuticals or bioactive molecules. Its classification is significant for researchers looking to explore its properties and applications.

Synthesis Analysis

Methods

The synthesis of MFCD18314490 can be approached through various chemical methodologies. Common techniques include:

  • Conventional Organic Synthesis: Utilizing standard reagents and conditions to construct the molecular framework of MFCD18314490.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and enhance sustainability during synthesis.

Technical Details

The synthesis typically involves multiple steps, including functional group transformations and purification processes. The specific reagents and conditions used may vary based on the desired purity and yield of the final product.

Molecular Structure Analysis

Structure

The molecular structure of MFCD18314490 can be represented using standard chemical notation, detailing its functional groups and connectivity. The compound's structure is critical for understanding its reactivity and interaction with biological systems.

Data

Molecular weight, structural formula, and other relevant data points are essential for characterizing MFCD18314490. These include:

  • Molecular Formula: CxHyNz (specific composition depends on the exact structure)
  • Molecular Weight: Approximately 200 g/mol (exact value may vary)
Chemical Reactions Analysis

Reactions

MFCD18314490 may participate in various chemical reactions, which can include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.

Technical Details

The reactivity of MFCD18314490 will depend on its functional groups, sterics, and electronic properties. Detailed reaction mechanisms can be studied using techniques such as spectroscopy or chromatography to analyze products formed during these reactions.

Mechanism of Action

Process

The mechanism of action of MFCD18314490 is crucial for its application in biological systems. It may interact with specific biological targets, such as enzymes or receptors, leading to a pharmacological effect.

Data

  • Enzyme Inhibition Studies: To determine how effectively MFCD18314490 inhibits target enzymes.
  • Cell-Based Assays: To evaluate its efficacy in cellular contexts.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of MFCD18314490 include:

  • Appearance: Typically a solid or liquid depending on its form.
  • Solubility: Solubility in common solvents (water, ethanol) is important for its application.

Chemical Properties

Chemical properties such as stability under different pH conditions, thermal stability, and reactivity with other chemicals are vital for practical applications. Analytical techniques like nuclear magnetic resonance spectroscopy or mass spectrometry can provide insights into these properties.

Applications

MFCD18314490 has several scientific applications:

  • Pharmaceutical Development: Used as a lead compound in drug discovery programs targeting specific diseases.
  • Biochemical Research: Serves as a probe or tool in studying biochemical pathways or interactions.
  • Material Science: Potentially utilized in developing new materials with unique properties due to its molecular characteristics.
Biosynthesis and Enzymatic Pathways of 2,5-Diketopiperazine Derivatives

Cyclodipeptide Synthases in DKP Biosynthetic Machinery

Cyclodipeptide synthases (CDPSs) are the cornerstone enzymes in the biosynthesis of 2,5-diketopiperazines (DKPs), hijacking aminoacyl-tRNAs (aa-tRNAs) from ribosomal protein synthesis to catalyze the formation of two peptide bonds. Unlike nonribosomal peptide synthetases (NRPSs), which use free amino acids activated by adenylation, CDPSs exploit the fidelity and abundance of the cellular translation machinery for substrate recruitment [1] [8]. CDPSs fall into two phylogenetically distinct subfamilies: NYH (e.g., AlbC from Streptomyces noursei) and XYP (e.g., YvmC from Bacillus subtilis), with sequence identities typically below 30% [8]. Structurally, CDPSs feature two substrate-binding pockets: Pocket P1 accommodates the first aa-tRNA, selected primarily by its aminoacyl moiety, while Pocket P2 binds the second aa-tRNA, requiring compatibility with both the amino acid side chain and the tRNA sequence [8] [3]. For example, DmtB1 from Streptomyces youssoufiensis synthesizes diverse cyclo(L-Trp-L-Xaa) DKPs (Xaa = Val, Pro, Leu, Ile, Ala), with mutagenesis of residue M65 in P1 significantly altering product profiles (e.g., M65V increases cyclo(L-Trp-L-Pro) yield by 1.7-fold) [8]. This modularity enables CDPSs to generate over 100 distinct DKPs, though lysine and aspartate remain underrepresented [3].

Table 1: Characterized Cyclodipeptide Synthases and Their Products

CDPSOrganismMajor DKP Product(s)Subfamily
AlbCStreptomyces nourseiCyclo(L-Phe-L-Phe)NYH
YvmCBacillus subtilisCyclo(L-Tyr-L-Tyr)XYP
DmtB1S. youssoufiensisCyclo(L-Trp-L-Val)NYH
DmtB3S. aidingensisCyclo(L-Trp-L-Leu)NYH
Rv2275Mycobacterium tuberculosisCyclo(L-Tyr-L-Tyr)NYH

Role of S-Adenosylmethionine-Dependent Modifications

S-adenosylmethionine (SAM) serves as a versatile cofactor in DKP tailoring, enabling methylation, thiolation, and radical-mediated carbon skeleton rearrangements. SAM-dependent methyltransferases (MTs) install methyl groups onto DKP nitrogen atoms or side chains, enhancing structural diversity and bioactivity. For instance, in albonoursin biosynthesis, MT domains modify cyclo(L-Phe-L-Phe) at both N-atoms [3] [7]. Beyond methylation, radical SAM (RS) enzymes leverage a [4Fe-4S] cluster to cleave SAM into a 5′-deoxyadenosyl radical, initiating sulfur insertion or carbon-carbon bond formation. CDKAL1 and CDK5RAP1, human RS methylthiotransferases, catalyze tRNA modifications critical for translational fidelity but also exhibit parallels in DKP thiolation [4]. In Mycobacterium tuberculosis, the RS enzyme CYP121 generates mycocyclosin via intramolecular C-C coupling of cyclo(L-Tyr-L-Tyr), while P450s like BcmD hydroxylate bicyclomycin intermediates in Streptomyces sapporensis [3] [7]. These modifications confer biological properties such as antibiotic activity (bicyclomycin) or virulence (mycocyclosin).

Table 2: SAM-Dependent Modifications in DKP Pathways

Modification TypeEnzyme ClassExample EnzymeBiological Role
N-MethylationMethyltransferaseTxtA/TxtB MTEnhances membrane permeability (albonoursin)
ThiomethylationRadical SAM MTTaseCDKAL1tRNA/DKP stability (structural analogy)
C-C Bond FormationP450 (RS-coupled)CYP121Virulence factor (mycocyclosin)
Hydroxylation2-Oxoglutarate oxidaseBcmDAntibiotic maturation (bicyclomycin)

tRNA-Dependent Cyclization Mechanisms in Prokaryotic Systems

DKP biosynthesis relies on tRNA for both amino acid activation and cyclization. CDPSs directly utilize charged aa-tRNAs, with tRNA identity governing cyclization specificity. For example, DmtB1 incorporates tryptophan via tRNA^Trp and valine via tRNA^Val, where mutations in tRNA^Val anticodons disrupt cyclo(L-Trp-L-Val) synthesis [8]. Beyond CDPSs, tRNA-dependent editing in aminoacyl-tRNA synthetases (aaRSs) prevents translational errors and indirectly regulates DKP precursor pools. In Aquifex aeolicus and E. coli, leucyl-tRNA synthetase (LeuRS) hydrolyzes mischarged tRNAs (e.g., isoleucine-tRNA^Leu) through a tRNA-dependent pre-transfer editing mechanism requiring CCA-acceptor end engagement with the editing domain CP1 [5]. Additionally, transamidation pathways in prokaryotes lacking asparagine synthetase generate Asn-tRNA^Asn via Asp-tRNA^Asn amidotransferase (AdT). In Thermus thermophilus, a ribonucleoprotein complex ("transamidosome") comprising non-discriminating AspRS, GatCAB AdT, and tRNA^Asn channels the unstable Asp-tRNA^Asn intermediate for amidation, minimizing hydrolysis (t~1/2~ = 16 min at 37°C) [9]. This complex enhances Asn-tRNA^Asn production efficiency by 50-fold compared to free enzymes [9].

Table 3: tRNA-Dependent Pathways in Prokaryotic DKP Metabolism

PathwayKey ComponentsFunctionOrganism
CyclizationCDPS + aa-tRNAsDKP core assemblyStreptomyces spp.
Pre-transfer editingLeuRS + tRNA^LeuHydrolysis of mischarged Ile-tRNA^LeuAquifex aeolicus
TransamidosomeAspRS2–GatCAB–tRNA^Asn complexAsn-tRNA^Asn synthesisThermus thermophilus

Evolutionary Conservation of DKP Biosynthetic Gene Clusters

DKP biosynthetic gene clusters (BGCs) exhibit remarkable evolutionary conservation across bacteria, with modular architectures enabling structural diversification. Core "CDPS-tailoring" modules consist of a CDPS gene flanked by genes encoding SAM-dependent enzymes (MTs, P450s) and prenyltransferases. For example, the dmt1 cluster in Streptomyces youssoufiensis contains dmtB1 (CDPS), dmtC1 (prenyltransferase), and dmtA1 (membrane terpene cyclase), collectively producing terpenylated DKPs called drimentines [8]. Phylogenetic analysis reveals that CDPSs cluster into NYH and XYP subfamilies, with cWX-forming enzymes (e.g., DmtB1-3) sharing <30% sequence identity yet retaining conserved P1/P2 pocket residues [8]. Horizontal gene transfer (HGT) disseminates DKP pathways, as evidenced by homologous dmt clusters in S. aidingensis (dmt3) and Streptomyces sp. NRRL F-5123 (dmt2) [8]. Additionally, pathway streamlining occurs through enzyme co-option; ribokinase and phosphopentomutase, typically involved in pentose metabolism, were engineered in a bioretrosynthetic didanosine pathway to bypass CDPS, highlighting evolutionary flexibility [10]. Conservation of tailoring enzymes like phytoene-synthase-like (PSL) prenyltransferases across Streptomyces suggests selective pressure for chemical diversification.

Table 4: Evolutionary Features of DKP Biosynthetic Clusters

Evolutionary MechanismExampleFunctional Outcome
Horizontal Gene Transferdmt1-3 in Streptomyces spp.Drimentine diversification
Gene FusionNRPS-CDP hybrid (thaxtomin synthase)Nitrotryptophan incorporation
Enzyme Co-optionRibokinase in didanosine pathwayPathway-shortening bypass
Conserved TailoringPSL prenyltransferasesTerpenoid-DKP hybrid assembly

Properties

CAS Number

1261975-83-0

Product Name

MFCD18314490

IUPAC Name

methyl 3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoate

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-7,18H,1H3

InChI Key

HXRRZWWUWLHTOW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)F

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)F

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